molecular formula C7H12O2 B13367382 (Z)-4-Methylhex-3-enoic acid

(Z)-4-Methylhex-3-enoic acid

Cat. No.: B13367382
M. Wt: 128.17 g/mol
InChI Key: VKWJULLMBKNPEC-XQRVVYSFSA-N
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Description

(Z)-4-Methylhex-3-enoic acid is an organic compound characterized by the presence of a double bond and a carboxylic acid group. The “Z” notation indicates that the higher priority substituents on each carbon of the double bond are on the same side, which is derived from the German word “zusammen” meaning “together”. This compound is a member of the unsaturated fatty acids family and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-4-Methylhex-3-enoic acid can be achieved through several methods. One common approach involves the hydrolysis of nitriles, where the nitrile intermediate is generated by a nucleophilic substitution reaction (S_N2) with cyanide anion as a precursor. The hydrolysis can be either acid or base-catalyzed, resulting in the formation of the carboxylic acid .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

(Z)-4-Methylhex-3-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the double bond into a single bond, resulting in saturated fatty acids.

    Substitution: The carboxylic acid group can undergo substitution reactions to form esters, amides, or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH_4) as reducing agents.

    Substitution: Esterification reactions typically use alcohols in the presence of acid catalysts like sulfuric acid (H_2SO_4).

Major Products

The major products formed from these reactions include ketones, aldehydes, saturated fatty acids, esters, and amides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(Z)-4-Methylhex-3-enoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for various chemical reactions.

    Biology: Studied for its role in metabolic pathways and its effects on cellular processes.

    Medicine: Investigated for potential therapeutic applications, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the production of specialty chemicals, flavors, and fragrances.

Mechanism of Action

The mechanism by which (Z)-4-Methylhex-3-enoic acid exerts its effects involves interactions with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes involved in fatty acid metabolism, influencing cellular signaling and energy production. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    (E)-4-Methylhex-3-enoic acid: The “E” isomer, where the higher priority substituents are on opposite sides of the double bond.

    Hexanoic acid: A saturated fatty acid without the double bond.

    4-Methylhexanoic acid: A saturated fatty acid with a methyl group but no double bond.

Uniqueness

(Z)-4-Methylhex-3-enoic acid is unique due to its specific geometric configuration, which can influence its reactivity and interactions with other molecules. The presence of the double bond and the “Z” configuration can result in different physical and chemical properties compared to its isomers and saturated counterparts.

Properties

Molecular Formula

C7H12O2

Molecular Weight

128.17 g/mol

IUPAC Name

(Z)-4-methylhex-3-enoic acid

InChI

InChI=1S/C7H12O2/c1-3-6(2)4-5-7(8)9/h4H,3,5H2,1-2H3,(H,8,9)/b6-4-

InChI Key

VKWJULLMBKNPEC-XQRVVYSFSA-N

Isomeric SMILES

CC/C(=C\CC(=O)O)/C

Canonical SMILES

CCC(=CCC(=O)O)C

Origin of Product

United States

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